molecular formula C9H7F2N3S B1425384 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine CAS No. 1340538-90-0

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B1425384
CAS No.: 1340538-90-0
M. Wt: 227.24 g/mol
InChI Key: YSUPWJLXNRFWDI-UHFFFAOYSA-N
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Description

Overview of 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture and distinctive chemical properties. The compound possesses the molecular formula C₉H₇F₂N₃S and exhibits a molecular weight of 227.24 grams per mole. The structural framework consists of a five-membered 1,2,4-thiadiazole ring system substituted with an amino group at the 5-position and a 2,4-difluorophenylmethyl substituent at the 3-position. This particular substitution pattern confers unique electronic and steric properties that distinguish it from other thiadiazole derivatives.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the thiadiazole core structure. The compound's canonical Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1F)F)CC2=NSC(=N2)N, which provides a standardized method for chemical database searches and computational analyses. The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring creates a distinctive electronic environment that influences both the compound's reactivity and its potential biological interactions.

Structurally, the compound exhibits aromatic stability derived from the thiadiazole ring system, which contains both nitrogen and sulfur heteroatoms contributing to its unique electronic properties. The difluorophenyl substituent attached via a methylene linker provides additional conformational flexibility while maintaining the overall molecular rigidity necessary for specific biological interactions. This combination of structural features makes the compound particularly interesting for medicinal chemistry applications, where precise molecular recognition is essential for therapeutic efficacy.

Table 1: Fundamental Molecular Properties of this compound

Property Value
Molecular Formula C₉H₇F₂N₃S
Molecular Weight 227.24 g/mol
Chemical Abstracts Service Number 1340538-90-0
International Chemical Identifier InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H2,12,13,14)
International Chemical Identifier Key YSUPWJLXNRFWDI-UHFFFAOYSA-N

Historical Context and Development of 1,2,4-Thiadiazole Chemistry

The development of 1,2,4-thiadiazole chemistry traces its origins to the late nineteenth and early twentieth centuries, representing a significant milestone in heterocyclic organic chemistry. The first 1,2,4-thiadiazole compound was described in 1821, though the true characterization and synthetic methodologies were not established until 1955. This pioneering work laid the foundation for subsequent investigations into the diverse chemical and biological properties of thiadiazole derivatives.

The historical progression of thiadiazole research gained substantial momentum during the mid-twentieth century when researchers began to recognize the unique electronic properties conferred by the nitrogen-sulfur heterocyclic framework. The development of systematic synthetic approaches enabled the preparation of various substituted derivatives, leading to the discovery of compounds with remarkable biological activities. Early investigations focused primarily on the fundamental chemical properties and reactivity patterns of the thiadiazole ring system.

A pivotal moment in thiadiazole chemistry occurred with the synthesis of acetazolamide, a 1,3,4-thiadiazole derivative, which demonstrated significant carbonic anhydrase inhibitory activity. This discovery redirected research efforts toward exploring the therapeutic potential of thiadiazole-containing compounds, establishing them as important pharmacophores in medicinal chemistry. The success of acetazolamide as a therapeutic agent validated the potential of thiadiazole derivatives and inspired extensive research into structure-activity relationships.

The emergence of 1,2,4-thiadiazole as a distinct isomeric form brought additional complexity and opportunities to the field. Researchers recognized that 1,2,4-thiadiazole derivatives exhibited unique properties compared to their 1,3,4-isomers, particularly in terms of their ability to interact with biological targets. The distinctive arrangement of nitrogen and sulfur atoms in the 1,2,4-configuration created novel opportunities for hydrogen bonding and electronic interactions with proteins and enzymes.

Table 2: Historical Milestones in 1,2,4-Thiadiazole Chemistry

Year Milestone Significance
1821 First 1,2,4-thiadiazole described Initial recognition of the heterocyclic system
1955 Systematic synthesis and characterization Establishment of reliable synthetic methodologies
1980 First natural product containing 1,2,4-thiadiazole discovered Dendrodoin isolated from marine sources
1990s Recognition as electrophilic warheads Development of cysteine-targeting applications
2000s Fluorinated derivatives emerge Enhanced biological activity and stability

Significance in Heterocyclic Chemistry Research

The significance of 1,2,4-thiadiazole derivatives in heterocyclic chemistry research extends far beyond their structural novelty, encompassing their unique electronic properties, versatile synthetic accessibility, and remarkable biological activities. These compounds occupy a privileged position in medicinal chemistry due to their ability to serve as bioisosteres for other important heterocyclic systems, particularly pyrimidines, which are ubiquitous in biological systems. This bioisosteric relationship enables thiadiazole derivatives to interact with biological targets in ways that mimic natural substrates while providing enhanced stability and selectivity.

The electronic structure of 1,2,4-thiadiazole derivatives creates distinctive opportunities for molecular recognition and binding interactions. The arrangement of nitrogen and sulfur atoms within the five-membered ring generates specific patterns of electron density distribution that can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions with protein targets. These electronic properties make thiadiazole derivatives particularly effective as enzyme inhibitors, where precise molecular recognition is essential for therapeutic activity.

Contemporary research has revealed that 1,2,4-thiadiazole compounds function as distinctive electrophilic warheads capable of targeting cysteine residues in proteins. This mechanism involves the reaction of cysteine thiol groups with the nitrogen-sulfur bond of the thiadiazole moiety, forming disulfide bonds that result in irreversible enzyme inactivation. X-ray crystallographic studies of enzyme-inhibitor complexes have provided detailed insights into these interactions, confirming the structural basis for the compounds' biological activities.

The versatility of 1,2,4-thiadiazole chemistry is further demonstrated by the diverse synthetic approaches available for their preparation. Modern synthetic methodologies include oxidative ring closure reactions, multicomponent coupling processes, and cycloaddition strategies that enable the efficient preparation of complex derivatives. Recent advances in enzymatic synthesis have introduced biocatalytic approaches that offer improved selectivity and environmental sustainability compared to traditional chemical methods.

Research applications of 1,2,4-thiadiazole derivatives span multiple therapeutic areas, including antimicrobial, anticancer, and neurodegenerative disease treatments. The compounds have demonstrated significant activity against various cancer cell lines, with some derivatives exhibiting potencies comparable to established chemotherapeutic agents. Additionally, their antimicrobial properties have generated interest in developing new antibiotics to address the growing challenge of drug-resistant pathogens.

Current Research Landscape on Fluorinated Thiadiazole Derivatives

The current research landscape surrounding fluorinated thiadiazole derivatives represents one of the most dynamic areas in contemporary heterocyclic chemistry, driven by the unique properties conferred by fluorine incorporation and the expanding recognition of their therapeutic potential. Fluorinated heterocycles have gained particular attention due to the distinctive electronic effects of fluorine substitution, which can dramatically alter both the chemical stability and biological activity of parent compounds. The introduction of fluorine atoms into thiadiazole frameworks has emerged as a powerful strategy for optimizing pharmacological properties while maintaining the core biological activities of the heterocyclic system.

Recent synthetic developments have focused on creating efficient methodologies for incorporating fluorine atoms into thiadiazole structures at specific positions. These approaches include direct fluorination reactions, the use of fluorinated building blocks, and cascade reactions that simultaneously construct the thiadiazole ring while introducing fluorine substituents. The development of these synthetic strategies has enabled researchers to systematically explore structure-activity relationships and optimize compounds for specific therapeutic applications.

Contemporary research has demonstrated that fluorinated 1,2,4-thiadiazole derivatives exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts. Studies have shown that compounds bearing fluorine substituents display improved activity against both gram-positive and gram-negative bacteria, with particular efficacy against drug-resistant strains. The enhanced antimicrobial activity is attributed to improved membrane penetration and increased binding affinity to bacterial targets facilitated by the unique electronic properties of fluorine.

The anticancer research arena has witnessed significant advances in fluorinated thiadiazole development, with several derivatives demonstrating remarkable cytotoxic activities against various cancer cell lines. These compounds have shown particular promise in targeting specific oncogenic pathways, including tubulin polymerization inhibition and heat shock protein modulation. The incorporation of fluorine atoms has been shown to enhance both the potency and selectivity of these anticancer agents, making them attractive candidates for further development.

Table 3: Contemporary Research Trends in Fluorinated Thiadiazole Derivatives

Research Area Key Findings Impact Factor
Antimicrobial Activity Enhanced efficacy against resistant strains High clinical relevance
Anticancer Applications Improved cytotoxicity and selectivity Significant therapeutic potential
Synthetic Methodologies Efficient fluorine incorporation strategies Advanced chemical accessibility
Structure-Activity Studies Fluorine position effects on biological activity Fundamental understanding
Enzymatic Synthesis Biocatalytic approaches to fluorinated derivatives Environmental sustainability

Current investigations are increasingly focused on understanding the mechanistic basis for the enhanced activities of fluorinated thiadiazole derivatives. Advanced spectroscopic and crystallographic studies have revealed how fluorine substitution affects molecular conformation, electronic distribution, and protein binding interactions. These insights are guiding the rational design of next-generation compounds with improved therapeutic profiles and reduced side effects.

The field is also experiencing significant growth in the application of computational chemistry approaches to predict and optimize the properties of fluorinated thiadiazole derivatives. Molecular modeling studies, quantum chemical calculations, and machine learning algorithms are being employed to accelerate the discovery and development of new compounds with desired properties. These computational approaches are particularly valuable for understanding the complex electronic effects of fluorine substitution and predicting structure-activity relationships.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUPWJLXNRFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide with Carboxylic Acids (One-Pot Synthesis)

A novel and efficient one-pot method has been developed involving the reaction of thiosemicarbazide with aromatic carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids toxic reagents such as phosphorus oxychloride or thionyl chloride.

  • Reaction Conditions :

    • Reagents: Thiosemicarbazide + 2,4-difluorophenylacetic acid (or related acid)
    • Catalyst/Dehydrating agent: Polyphosphate ester (PPE)
    • Solvent: Typically none or minimal; reaction proceeds under mild heating
    • Outcome: Formation of 2-amino-1,2,4-thiadiazole derivatives with good yields
  • Advantages :

    • One-pot, three-step reaction sequence
    • Metal- and oxidant-free
    • Applicable to various aromatic and aliphatic acids
  • Yield Data :

Precursor (Carboxylic Acid) Thiadiazole Derivative Yield (%)
Benzoic acid 64.4
3-Phenylpropionic acid 47.8
Phenoxyacetic acid 44.4
2-Naphthaleneacetic acid 67.2
Adipic acid 70.3

Note: While these data are for related thiadiazole syntheses, the method is adaptable for 2,4-difluorophenyl derivatives.

Condensation of Thiosemicarbazones

Another common approach involves the oxidative cyclization of thiosemicarbazones derived from aldehydes or ketones bearing the desired aromatic substituent.

  • Procedure :

    • Synthesis of thiosemicarbazone by reacting thiosemicarbazide with 2,4-difluorobenzaldehyde.
    • Cyclization induced by acid or ferric chloride catalysis to form the thiadiazole ring.
    • Isolation of 5-amino substituted thiadiazole derivatives.
  • Characterization :

    • Products are typically stable, non-hygroscopic solids.
    • Spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, LC-MS) confirm structure.
    • Typical IR bands: NH2 stretch (3000-3400 cm^-1), C=N stretch (~1600 cm^-1), C-S-C stretch (~820 cm^-1).
  • Yields and Purity :

    • Good to excellent yields reported.
    • Recrystallization from alcohols for purification.

This method is widely used for preparing 5-substituted 1,3,4-thiadiazol-2-amines and is adaptable for 1,2,4-thiadiazoles with appropriate modifications.

Electrochemical Three-Component Synthesis (Green Chemistry Approach)

A recent innovative method involves an electro-oxidative three-component reaction combining amines, amidines, and carbon disulfide (CS2) under metal- and oxidant-free conditions to synthesize 3,5-disubstituted 1,2,4-thiadiazoles.

  • Key Features :

    • Room temperature reaction in an undivided electrochemical cell.
    • Environmentally friendly, avoiding harsh chemicals.
    • Broad substrate scope including aryl amines like 2,4-difluoro-substituted benzyl amines.
  • Potential Application :

    • This method can be adapted for synthesizing this compound by selecting appropriate amine and amidine precursors.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
One-pot Thiosemicarbazide + Acid Thiosemicarbazide, 2,4-difluorophenylacetic acid, PPE Mild heating, PPE catalysis 44 - 70 Simple, metal-free, one-pot Solubility issues with some acids
Thiosemicarbazone Cyclization Thiosemicarbazide, 2,4-difluorobenzaldehyde, acid catalyst or FeCl3 Acid catalysis, reflux Good to excellent Well-established, reproducible Requires isolation of intermediates
Electrochemical Three-Component Amine, amidine, CS2 Room temp, electrochemical cell Moderate to high Green, mild, metal-free Requires electrochemical setup

Research Findings and Notes

  • The one-pot PPE-mediated synthesis is a significant advancement, reducing hazardous reagents and simplifying the process while maintaining good yields.
  • Cyclization of thiosemicarbazones remains a classical and reliable method, with extensive spectral data supporting product identity and purity.
  • Electrochemical synthesis represents a promising green alternative, expanding the toolbox for thiadiazole preparation under environmentally benign conditions.
  • The presence of fluorine substituents (2,4-difluoro) on the phenyl ring may influence reaction rates and yields due to electronic effects; however, the methods described accommodate such substitutions effectively.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. Studies have shown that 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine can inhibit cancer cell proliferation through various mechanisms:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These results suggest that the compound may be effective against a range of cancer types, potentially acting through pathways involving cyclin-dependent kinases (CDKs) and other targets critical for cell cycle regulation .

2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activities. Thiadiazole derivatives are known to exhibit antibacterial and antifungal effects. For instance, studies have demonstrated that modifications in the thiadiazole structure can enhance potency against various pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study explored the efficacy of this compound against glioblastoma cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .

Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of thiadiazole derivatives including this compound against various bacterial strains. The findings revealed that certain structural modifications enhanced antibacterial activity significantly .

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-thiadiazol-5-amine derivatives. Key structural variations among analogues include:

  • Substituent position on the phenyl ring : 2,4-difluoro vs. 3,4-difluoro (e.g., 5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine) .
  • Core heterocycle : Replacement of thiadiazole with triazole (e.g., 3-(2,4-dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine) .
  • Substituent type : Methyl vs. trifluoromethyl groups (e.g., 3-[6-chloro-3-(trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine) .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Reference
3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine C₁₀H₈F₂N₃S 252.25 2,4-difluorobenzyl, NH₂ 2.8†
5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine C₈H₅F₂N₃S 213.21 3,4-difluorophenyl, NH₂ 2.1†
3-(3,5-Difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine C₉H₇F₂N₃S 243.24 3,5-difluorophenyl, N-methyl 2.5†
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine C₁₅H₁₁Cl₂FN₄S 393.23 2,4-dichlorophenyl, 4-fluorobenzylthio 4.1†

*Estimated using Molinspiration software; †Predicted values.

Biological Activity

3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine (CAS No. 1340538-90-0) is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiadiazole ring substituted with a difluorophenylmethyl group and an amine group, contributing to its pharmacological potential.

  • Molecular Formula : C9H7F2N3S
  • Molecular Weight : 229.23 g/mol
  • Structure : The compound features a thiadiazole core, which is known for its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the thiadiazole ring. Common bases used include sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are employed at elevated temperatures.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus exhibit significant activity against various bacterial and fungal strains. For example:

  • Antibacterial Activity : Thiadiazole derivatives have shown good activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 16 to 31.25 μg/mL .
  • Antifungal Activity : Certain derivatives have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, with MIC values reported between 32 and 42 μg/mL .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant potential of thiadiazole derivatives. In experimental models, several compounds demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . Notably, the structural modifications in the thiadiazole ring significantly influenced their anticonvulsant activity.

Other Pharmacological Activities

  • Antidiabetic : Some derivatives exhibit potential antidiabetic effects by modulating glucose metabolism.
  • Anti-inflammatory : Thiadiazoles have been recognized for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions.
  • Anticancer : Certain studies suggest that thiadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiadiazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus, compounds with halogen substitutions showed enhanced antibacterial activity compared to non-substituted analogs. The most active compound exhibited an inhibition zone of 19 mm against S. aureus at a concentration of 500 μg/disk .

Case Study 2: Anticonvulsant Screening

A series of synthesized 3-aryl amino/4-aryl thiadiazoles were screened for anticonvulsant activity using MES and PTZ models in mice. The results indicated that specific substitutions on the thiadiazole ring significantly increased seizure protection rates, suggesting a structure-activity relationship critical for future drug design .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 16–31.25 μg/mL
AntifungalMIC values: 32–42 μg/mL
AnticonvulsantProtection against MES seizures
Anti-inflammatoryModulation of inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of a thiosemicarbazide precursor with a difluorophenyl-substituted aldehyde or ketone. A common approach (adapted from similar thiadiazoles ) includes:

Step 1: React 2,4-difluorobenzyl chloride with thiourea to form a thiosemicarbazide intermediate.

Step 2: Cyclize the intermediate with iodine/NaOH or H2O2 under reflux to form the thiadiazole ring.
Key Variables:

  • Solvent: Use polar aprotic solvents (e.g., DMF) for higher yields.
  • Temperature: Optimal cyclization occurs at 80–100°C.
  • Catalyst: Iodine enhances ring closure efficiency.
    Yield Optimization: Adjust stoichiometry (1:1.2 ratio of thiourea to benzyl chloride) and reaction time (6–8 hours).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic protons (δ 6.8–7.2 ppm for difluorophenyl) and amine protons (δ 5.5–6.0 ppm).
    • 19F NMR: Confirm fluorine positions (δ -110 to -115 ppm for ortho/para-F) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 258.04 (C9H8F2N4S+) .
  • X-ray Crystallography: Resolve ambiguity in substituent positions (if crystalline) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Testing:
    • Use broth microdilution (CLSI guidelines) against S. aureus and E. coli.
    • Compare MIC values to chlorophenyl analogs (e.g., 3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine shows MIC = 12.5 µg/mL) .
  • Cytotoxicity Assays:
    • Perform MTT assays on HEK-293 or HeLa cells.
    • Assess IC50 values at 24–48 hours.

Advanced Questions

Q. How does the position of fluorine substituents (2,4-difluoro vs. 4-chloro) impact electronic properties and bioactivity?

Methodological Answer:

  • Computational Analysis:
    • Use DFT calculations (e.g., Gaussian 16) to compare electron-withdrawing effects:
  • Fluorine increases lipophilicity (logP) vs. chlorine, enhancing membrane permeability .
    • SAR Study:
  • Replace 2,4-difluorophenyl with 4-chlorophenyl and compare MIC/IC50 values. Chlorine may reduce activity due to steric hindrance .

Q. What strategies resolve contradictions in spectral data (e.g., ambiguous NMR assignments)?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC/HMBC: Correlate 1H-13C couplings to assign aromatic protons.
    • NOESY: Determine spatial proximity of fluorine atoms to methylene protons .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.

Q. How can computational modeling predict target binding interactions for this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to dock into C. albicans CYP51 (target for antifungals).
    • Compare binding affinity with fluconazole (ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol for the compound) .
  • MD Simulations:
    • Run 100-ns simulations (AMBER) to assess stability of ligand-enzyme complexes.

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Scale-Up Issues:
    • Exothermic cyclization requires controlled heating (jacketed reactor).
    • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) for >95% purity.
  • Green Chemistry:
    • Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine
Reactant of Route 2
3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine

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